molecular formula C12H11NO3 B14295504 (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol CAS No. 112945-94-5

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol

Cat. No.: B14295504
CAS No.: 112945-94-5
M. Wt: 217.22 g/mol
InChI Key: FEPKMQZWYZJGFA-UHFFFAOYSA-N
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Description

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a phenoxy group attached to the pyridine ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent, which is then reacted with a suitable pyridine derivative to form the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques may also be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol include other pyridine derivatives and phenoxy-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a phenoxy group and a methanol group attached to the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

112945-94-5

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(1-oxido-3-phenoxypyridin-1-ium-4-yl)methanol

InChI

InChI=1S/C12H11NO3/c14-9-10-6-7-13(15)8-12(10)16-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI Key

FEPKMQZWYZJGFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])CO

Origin of Product

United States

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